
4-(Pyren-1-yl)butanhydrazid
Übersicht
Beschreibung
4-(Pyren-1-yl)butanehydrazide is an organic compound with the molecular formula C20H18N2O and a molecular weight of 302.4 g/mol. It is known for its use as a fluorescent labeling reagent for carbonyl compounds such as aldehydes and ketones. This compound is also utilized as a fluorescent probe for the detection of N-acetylated or N-formylated proteins through the transfer of the acyl group to the fluorescent hydrazide .
Wissenschaftliche Forschungsanwendungen
4-(Pyren-1-yl)butanehydrazide has several scientific research applications:
Chemistry: Used as a fluorescent labeling reagent for carbonyl compounds.
Biology: Acts as a fluorescent probe for detecting N-acetylated or N-formylated proteins.
Industry: Utilized in the functionalization of carbon nano-onions for supercapacitor applications.
Zukünftige Richtungen
4-(Pyren-1-yl)butanehydrazide and other pyrene-based compounds have shown promise in various fields, including the development of metal–organic frameworks (MOFs) and the functionalization of Carbon Nano-Onions (CNOs) for supercapacitor applications . These areas present potential future directions for the application and study of 4-(Pyren-1-yl)butanehydrazide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-yl)butanehydrazide typically involves the amidation reaction between an oxidized carbon nano-onion and 4-(pyren-4-yl)butanehydrazide . The reaction conditions often include the use of Raman and Fourier transform infrared spectroscopy methods to confirm the covalent functionalization . Additionally, thermal gravimetric analysis is used to estimate the percentage or number of groups in the outer shell .
Industrial Production Methods
While specific industrial production methods for 4-(Pyren-1-yl)butanehydrazide are not extensively documented, the general approach involves large-scale synthesis using similar amidation reactions and functionalization techniques as described in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyren-1-yl)butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazide group.
Substitution: The hydrazide group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid or sulfuric acid for oxidation . Amidation reactions typically involve the use of oxidized carbon nano-onions and 4-(pyren-4-yl)butanehydrazide .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of 4-(Pyren-1-yl)butanehydrazide, which can be used in different applications such as fluorescent probes and labeling reagents .
Wirkmechanismus
The mechanism of action of 4-(Pyren-1-yl)butanehydrazide involves the transfer of the acyl group to the fluorescent hydrazide, which allows for the detection of specific proteins . The molecular targets include carbonyl compounds such as aldehydes and ketones. The pathways involved in its action are primarily related to its fluorescent properties and ability to form stable covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyren-4-yl)butanehydrazide: Similar in structure but differs in the position of the pyrene moiety.
N-(pyren-1-yl)picolinamide: Another pyrene derivative used in different applications.
Uniqueness
4-(Pyren-1-yl)butanehydrazide is unique due to its specific fluorescent properties and its ability to act as a labeling reagent for carbonyl compounds. Its application in the functionalization of carbon nano-onions for supercapacitor applications also sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
4-pyren-1-ylbutanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c21-22-18(23)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6,21H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPPDVMSOKMZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204064 | |
| Record name | Pyrenebutyrylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55486-13-0 | |
| Record name | Pyrenebutyrylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrenebutyrylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55486-13-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


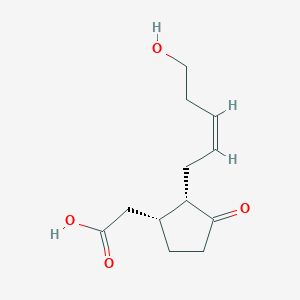
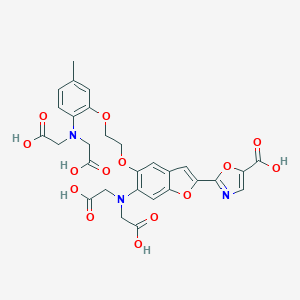



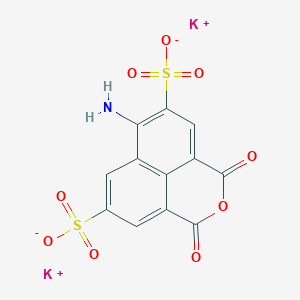
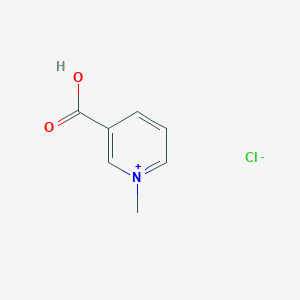
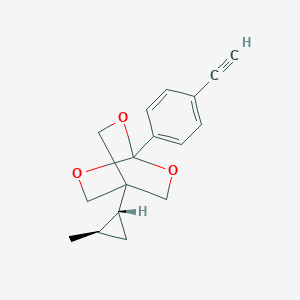

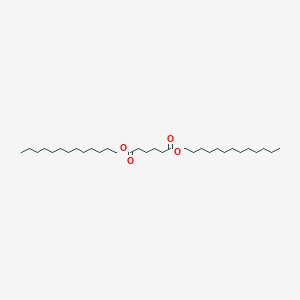


![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)

